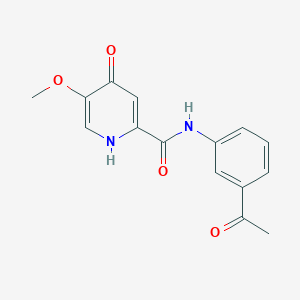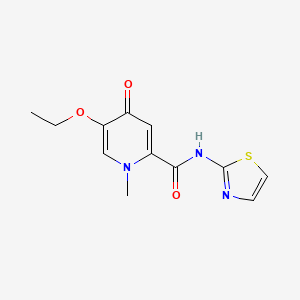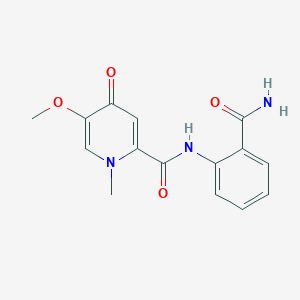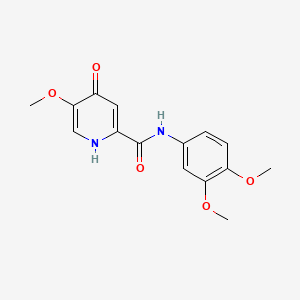
N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains an acetylphenyl group, a methoxy group, a dihydropyridine ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the attachment of the acetylphenyl, methoxy, and carboxamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The dihydropyridine ring is a common feature in many biologically active compounds, and the acetylphenyl, methoxy, and carboxamide groups could contribute to its reactivity and potential interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the dihydropyridine ring might undergo oxidation or reduction reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and overall charge would influence properties like solubility, melting point, and reactivity .Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to target proteins like cd22 and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . These proteins play crucial roles in cellular processes such as cell signaling and metabolic pathways.
Mode of Action
For instance, some compounds inhibit DXR, a key enzyme in the methylerythritol phosphate (MEP) pathway . This inhibition disrupts the synthesis of isoprenes, which are vital to bacterial and parasitic metabolism .
Biochemical Pathways
The compound likely affects the MEP pathway, given its potential inhibition of DXR . The MEP pathway is responsible for the synthesis of isoprenes, which are essential components of various biomolecules. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and viability .
Result of Action
Similar compounds have demonstrated significant antibacterial activity against various bacterial strains . This suggests that N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide may also exhibit antimicrobial effects.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)10-4-3-5-11(6-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILEYVVAKTEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(ethanesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556130.png)
![8-methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556134.png)
![1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556139.png)
![1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556140.png)
![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)
![2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556145.png)
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6556152.png)
![5-methoxy-1-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556160.png)
![5-methoxy-1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556167.png)




![5-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556205.png)